![molecular formula C18H27N3O3S B5376154 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5376154.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide, also known as CSP-1103, is a chemical compound that has been studied extensively for its potential therapeutic applications. CSP-1103 is a piperidine derivative and belongs to the class of sulfonamide compounds.
Mechanism of Action
The exact mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide is not fully understood. However, it is believed to work by modulating the activity of voltage-gated sodium channels in the central nervous system. This modulation leads to a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain and inflammation.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis, respectively. Additionally, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide has been shown to have anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide is that it has been shown to be effective in several animal models of neurological and inflammatory disorders. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide. One direction is to investigate its potential as a treatment for other neurological and inflammatory disorders. Another direction is to further elucidate its mechanism of action to optimize its therapeutic potential. Additionally, future studies could investigate the pharmacokinetics and safety of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide in humans to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis method of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide involves the reaction of 4-aminobenzenesulfonyl chloride with cyclohexylamine in the presence of a base to form N-(4-aminobenzenesulfonyl)cyclohexylamine. This intermediate is then reacted with piperidine-1-carboxylic acid to form N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide.
Scientific Research Applications
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide has been studied for its potential therapeutic applications in several scientific research fields. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-18(21-13-5-2-6-14-21)19-15-9-11-17(12-10-15)25(23,24)20-16-7-3-1-4-8-16/h9-12,16,20H,1-8,13-14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQMFVOCQMTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.